2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Overview
Description
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form the intermediate 4-fluorophenylthiourea. This intermediate then undergoes cyclization with chloroacetyl chloride to yield the desired compound .
Industrial Production Methods
For industrial production, the process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of triethylamine as an acid-binding agent and an inert solvent can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted thiadiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazoline derivatives.
Scientific Research Applications
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: Used as a precursor for the synthesis of herbicides and pesticides.
Material Science: Employed in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 2-chloro-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds .
Properties
IUPAC Name |
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3OS/c11-5-8(16)13-10-15-14-9(17-10)6-1-3-7(12)4-2-6/h1-4H,5H2,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBBAZLICRNQTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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